molecular formula C26H38N4O2 B2497743 N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922119-63-9

N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide

Cat. No. B2497743
CAS RN: 922119-63-9
M. Wt: 438.616
InChI Key: UIHFNHITQAVUJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to the target compound involves multifaceted chemical reactions. For example, compounds involving 1,2,3,4-tetrahydroquinoline structures can be synthesized through Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, demonstrating the complexity and specificity of synthetic routes required (Lu & Shi, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds shows significant diversity, with potential for rigid or conformationally restricted frameworks. For instance, the synthesis and evaluation of conformationally restricted sigma receptor ligands highlight the intricate design and specific structural motifs necessary for biological activity, suggesting that our target compound's structure could play a critical role in its reactivity and properties (de Costa et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving the synthesis of tetrahydroquinoline derivatives often involve cycloaddition or cyclization steps, as illustrated by the molecular iodine-mediated formal [2+1+1+1] cycloaddition access to pyrrolo[2,1-a]isoquinolines, showcasing the complexity of reactions used to construct such molecules (Zheng et al., 2018).

Physical Properties Analysis

The physical properties of compounds containing tetrahydroquinoline and related structures can vary widely depending on their specific configurations and substituents. While specific data on the compound might not be readily available, related research indicates that detailed analysis, including X-ray crystallography, is essential for understanding the physical properties of such complex molecules (Dyachenko et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for undergoing a range of chemical transformations, are crucial for understanding the behavior of complex organic compounds. The synthesis and alkylation reactions involving carbo[c]fused pyridines provide insight into the chemical versatility and reactivity of structures related to our compound of interest (Dyachenko et al., 2015).

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative synthetic methods involving the compound of interest. One study describes a novel four-component one-pot synthesis process that enables the creation of pyrindines and tetrahydroquinolines, including compounds similar to the target molecule. This method combines coupling, isomerization, Stork-enamine alkylation, and cyclocondensation sequences, demonstrating a versatile approach to synthesizing complex heterocyclic compounds (Yehia, Polborn, & Müller, 2002).

Antitumor Evaluation

Another aspect of research includes the design, synthesis, and evaluation of novel methylene moiety-tethered tetrahydroquinoline derivatives for their antitumor properties. These compounds have been tested against various cancer cell lines, showing promising cytotoxic activities. This indicates the compound's potential role in developing new cancer treatments (Hanashalshahaby et al., 2019).

Catalytic Applications

The compound has also been explored in catalytic applications, as demonstrated by a study on NHC-stabilised Rh nanoparticles. These nanoparticles, involving similar chemical frameworks, have been shown to catalyze the hydrogenation of aromatic substrates efficiently. This research opens new avenues for using such compounds in catalytic processes, particularly in the selective hydrogenation of phenols and pyridines (Martinez-Espinar et al., 2017).

Multicomponent Synthesis

Moreover, multicomponent synthesis techniques have been developed to create diverse heterocyclic systems derived from compounds with similar structural elements. These methods facilitate the efficient synthesis of complex molecules, showcasing the versatility of the compound in facilitating novel organic transformations (Dyachenko et al., 2015).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O2/c1-29-15-7-10-21-18-22(11-12-23(21)29)24(30-16-5-6-17-30)19-28-26(32)25(31)27-14-13-20-8-3-2-4-9-20/h8,11-12,18,24H,2-7,9-10,13-17,19H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHFNHITQAVUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CCCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

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